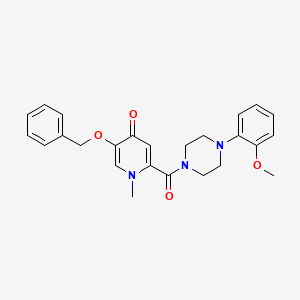

5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Description

The compound 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one (CAS: 1021222-94-5, molecular formula: C₂₅H₂₆FN₃O₄) features a pyridin-4(1H)-one core substituted with a benzyloxy group at position 5, a methyl group at position 1, and a piperazine-1-carbonyl moiety at position 2. Its design likely targets receptor or enzyme modulation, as seen in analogous compounds (e.g., 5-HT₁A receptor antagonists or ABCG2 transporter inhibitors) .

Properties

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-8-4-3-5-9-19)22(29)16-21(26)25(30)28-14-12-27(13-15-28)20-10-6-7-11-23(20)31-2/h3-11,16-17H,12-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYRUBDSGDCBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylation: : The synthesis may start with the benzylation of a hydroxypyridine derivative using benzyl chloride in the presence of a strong base like potassium carbonate.

Coupling Reaction: : The intermediate is then coupled with a piperazine derivative, specifically one substituted with a 2-methoxyphenyl group. This coupling can be facilitated by a carbonyl-activating reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Final Assembly:

Industrial Production Methods

Scaling up this synthesis for industrial purposes would necessitate optimizing each reaction step to ensure high yields, purity, and cost-efficiency. Continuous flow reactors might be utilized to achieve consistent reaction conditions, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound could undergo oxidation at the benzyloxy or methoxy groups, likely yielding phenolic or quinonoid derivatives.

Reduction: : Reduction reactions might affect the carbonyl group within the piperazine moiety, potentially leading to alcohol derivatives.

Substitution: : The compound can participate in substitution reactions, especially at the nitrogen atoms of the piperazine ring or the benzyl ether.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Substituting Reagents: : Halogenating agents like chlorine or bromine for electrophilic aromatic substitution.

Major Products

Oxidation Products: : Phenol derivatives, quinones.

Reduction Products: : Secondary alcohols, primary alcohols.

Substitution Products: : Halogenated compounds, alkylated piperazine derivatives.

Scientific Research Applications

5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has several potential scientific research applications:

Chemistry: : As an intermediate in organic synthesis for constructing more complex molecules or pharmacologically active compounds.

Biology: : Could be studied for its interaction with biological macromolecules, such as proteins or nucleic acids.

Medicine: : May be a candidate for drug discovery and development, especially considering its structural features common in various therapeutic agents.

Industry: : Potentially useful in material science for creating novel polymers or as an additive to enhance material properties.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action of 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one would depend heavily on its specific biological or chemical context. Typically, the piperazine ring is known to interact with neurotransmitter receptors, and the methoxyphenyl group can modulate these interactions. The molecule's structural complexity suggests it could interact with multiple targets, potentially disrupting or modulating various biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Key Structural Comparisons

- Core Heterocycle: The target compound and 13a share a pyridin-4(1H)-one core, which is critical for metal chelation (e.g., iron) or enzyme inhibition . In contrast, 6c uses a chromen-4-one core, enhancing π-π stacking with aromatic residues in transporters like ABCG2 . p-MPPI and p-MPPF lack the pyridinone core but retain the 4-(2-methoxyphenyl)piperazine moiety, demonstrating that this substituent alone can drive 5-HT₁A receptor binding .

- The 4-(2-methoxyphenyl)piperazine group in the target compound aligns with p-MPPI, suggesting shared serotonin receptor affinity. However, the pyridinone core may confer additional hydrogen-bonding interactions absent in p-MPPI’s benzamido side chain .

- Biological Activity: 13a–d (nitroimidazole derivatives) exhibit dual anti-HIV and antiproliferative activity (IC₅₀: 0.5–5 µM), attributed to nitro group redox cycling and DNA damage . The target compound lacks a nitro group, implying divergent mechanisms.

Research Findings and Mechanistic Insights

Receptor Binding and Antagonism

- 5-HT₁A Receptor: The 4-(2-methoxyphenyl)piperazine moiety in p-MPPI competitively antagonizes 5-HT₁A receptors (ID₅₀: 5 mg/kg in vivo).

- ABCG2 Transporters: Chromenone derivative 6c binds to ABCG2’s substrate-binding pocket via its planar core and piperazine group. The target compound’s pyridinone core may adopt a similar binding pose, warranting testing in multidrug resistance models .

Enzymatic and Antiproliferative Activity

- Tyrosinase Inhibition: Pyridin-4(1H)-one derivatives (e.g., IVb in ) inhibit tyrosinase (IC₅₀: 10–50 µM) via metal chelation. The target compound’s hydroxypyridinone-like structure may share this activity .

- Antiproliferative Effects : Compound 13a reduces cancer cell viability (IC₅₀: 2.3 µM in MCF-7 cells), likely due to nitroimidazole-induced oxidative stress. The target compound’s lack of a nitro group may limit cytotoxicity but improve safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.